molecular formula C22H24N2O4 B8497328 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

Cat. No.: B8497328
M. Wt: 380.4 g/mol
InChI Key: USAPMJKOJBISGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of toluene derivatives.

    Introduction of the piperidyl group: This step involves the reaction of the benzoic acid derivative with a piperidyl compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final modifications: Additional functional groups are introduced through various organic reactions, such as nitration, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzoic acid: A simpler analog with similar structural features.

    3-(2,4-Dimethyl-5-oxocyclopent-1-enyl)propionic acid: Another compound with a similar core structure but different functional groups.

    Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: A related compound with a different ester functional group.

Uniqueness

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H24N2O4/c1-13-4-6-16(24-10-8-17(25)9-11-24)12-19(13)21(26)23-20-14(2)5-7-18(15(20)3)22(27)28/h4-7,12H,8-11H2,1-3H3,(H,23,26)(H,27,28)

InChI Key

USAPMJKOJBISGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)CC2)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aqueous 2N NaOH (1.00 ml) is added to a stirred solution of methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate (0.12 g, 304.20 μmol) in THF:MeOH (2 ml:1 ml). After 16 hours at ambient temperature, the organic solvent is removed under reduced pressure and the residue is diluted with water, acidified to pH 6 with 1N HCl, and extracted with ethyl acetate. The organic layers are combined with aqueous layer and concentrated under reduced pressure. The resulting solids are dissolved in acetonitrile/H2O and lyophilized to afford the title compound as an off-white solid (58 mg, 50.12%). Mass spectrum (m/z): 381.2 (M+1).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
2 mL
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reactant
Reaction Step Two
Yield
50.12%

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